molecular formula C20H18O4 B13954244 3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester CAS No. 33545-33-4

3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester

Cat. No.: B13954244
CAS No.: 33545-33-4
M. Wt: 322.4 g/mol
InChI Key: LNNDLZYJBUUKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester is a chemical compound known for its unique structure and properties It belongs to the class of furoic acid derivatives, which are characterized by the presence of a furan ring—a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester typically involves the esterification of 3-furoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:

    Starting Materials: 3-Furoic acid and methanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: Refluxing the mixture for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antineoplastic activity.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: Another furoic acid derivative with similar chemical properties.

    2,5-Dihydro-5-oxo-2,2-di-p-tolyl-3-furancarboxylic acid: A structurally related compound with different functional groups.

Uniqueness

3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester is unique due to its specific ester functional group and the presence of two p-tolyl groups

Properties

CAS No.

33545-33-4

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2,2-bis(4-methylphenyl)-5-oxofuran-3-carboxylate

InChI

InChI=1S/C20H18O4/c1-13-4-8-15(9-5-13)20(16-10-6-14(2)7-11-16)17(19(22)23-3)12-18(21)24-20/h4-12H,1-3H3

InChI Key

LNNDLZYJBUUKEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=CC(=O)O2)C(=O)OC)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.